Boc-MLF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

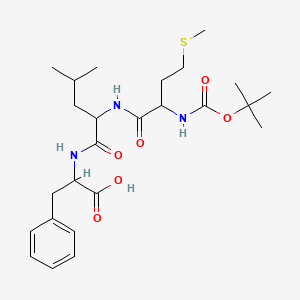

The synthesis of Boc-MLF typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, methionine, to a solid resin. Subsequent amino acids, leucine and phenylalanine, are added sequentially. Each amino acid is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-MLF primarily undergoes hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine group of the peptide. This deprotection step is crucial for further functionalization or biological activity studies .

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) to remove the Boc group.

Deprotection: Acidic conditions, such as TFA in dichloromethane, are commonly used.

Major Products Formed

The major product formed from the deprotection of this compound is the free peptide, methionyl-leucyl-phenylalanine (MLF), which can then be used in various biological assays .

Wissenschaftliche Forschungsanwendungen

Boc-MLF has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Investigates the role of formyl peptide receptors in immune responses.

Medicine: Explores potential therapeutic applications in inflammatory diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Wirkmechanismus

Boc-MLF exerts its effects by binding to the formyl peptide receptor (FPR) on the surface of neutrophils and other immune cells. This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways involved in inflammation and immune responses. The inhibition of FPR by this compound reduces the production of reactive oxygen species and other inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

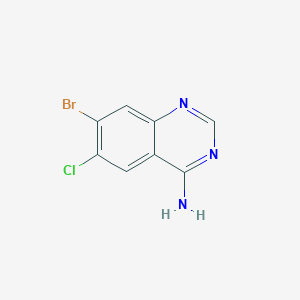

Cyclosporin H: Another FPR antagonist with similar inhibitory effects.

Boc-FLFLF: A peptide with a similar structure and function as Boc-MLF.

Uniqueness

This compound is unique due to its specific antagonistic activity towards the formyl peptide receptor. Unlike other compounds, this compound selectively inhibits FPR without affecting other receptors at low concentrations. This specificity makes it a valuable tool in studying the precise roles of FPR in various biological processes .

Eigenschaften

IUPAC Name |

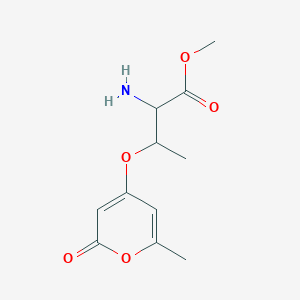

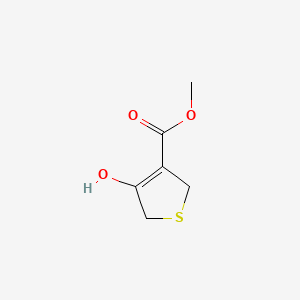

2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBXWOPENJVQKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O6S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)

![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)

![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)

![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)